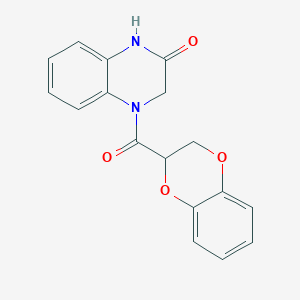

4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1,3-dihydroquinoxalin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1,3-dihydroquinoxalin-2-one” is likely to be an organic compound containing a quinoxalinone moiety and a benzodioxine moiety. Quinoxalinones are a class of compounds that are derivatives of quinoxaline, a type of heterocyclic compound. Benzodioxines are a class of organic compounds that contain a benzene ring fused to a dioxine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoxalinone and benzodioxine rings. The exact structure would depend on the specific arrangement of these rings and any additional substituents .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoxalinone and benzodioxine rings. These functional groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoxalinone and benzodioxine rings could impact its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

This compound is a part of diverse synthetic routes aimed at developing novel heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities.

Dual SNAr Reaction and One-Pot Synthesis : An innovative approach through dual nucleophilic aromatic substitution (SNAr) reactions enables the direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. This method emphasizes the compound's role in facilitating complex reactions, leading to structures present in biologically active compounds (M. S. Deshmukh et al., 2013).

Vinyl Selenones as Annulation Agents : Utilizing vinyl selenones in addition-cyclization cascades with benzo 1,2-diols, 1,2-thiols, and 2-(benzylamino)phenols produces 2,3-dihydro-1,4-benzodioxines among other heterocycles, demonstrating the compound’s role in the synthesis of various biologically active structures (L. Bagnoli et al., 2013).

Pharmacological Applications

While direct studies on 4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1,3-dihydroquinoxalin-2-one's pharmacological applications are limited, the research methodologies and synthetic routes involving related compounds provide a foundation for developing potential drug molecules.

Antimalarial Activity : Synthesis of new 3-arylquinoxaline-2-carbonitrile derivatives, including structures similar to this compound, has shown promising in vitro and in vivo activity against Plasmodium falciparum, indicating potential applications in antimalarial drug development (B. Zarranz et al., 2005).

Anticancer Activity : The synthesis and evaluation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives highlight the importance of the quinoxaline structure in designing anticancer agents. This underscores the potential of derivatives like this compound in contributing to anticancer research (B. Zarranz et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-16-9-19(12-6-2-1-5-11(12)18-16)17(21)15-10-22-13-7-3-4-8-14(13)23-15/h1-8,15H,9-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOUDYHNWVLLBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)N3CC(=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzoate](/img/structure/B2865835.png)

![1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2865836.png)

![[4-Iodo-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2865837.png)

![2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865839.png)

![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865841.png)

![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2865848.png)

![1-allyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2865852.png)

![2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine](/img/structure/B2865853.png)

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2865856.png)

![Methyl 2-[[1-(methoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2865857.png)